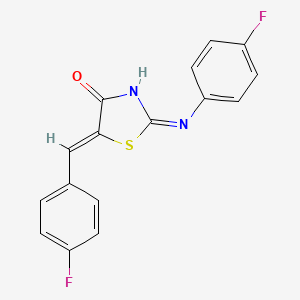![molecular formula C20H21N3O4S2 B2580576 N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1251697-71-8](/img/structure/B2580576.png)
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that has been studied for its anti-inflammatory properties . It is synthesized from substituted 2-amino benzothiazoles and N-phenyl anthranilic acid .
Synthesis Analysis
The compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound has been evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined by C, H, and N analysis .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Disposition
Research on compounds with similar structures has shown extensive metabolism and elimination pathways when administered to humans. For example, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans indicates that the compound is extensively metabolized with principal elimination via feces, highlighting the importance of understanding metabolic pathways for novel therapeutic agents (Renzulli et al., 2011).
Pharmacokinetics in Special Populations
The pharmacokinetics of intravenous paracetamol in elderly patients were studied to understand how age affects drug distribution, clearance, and exposure. Findings suggest that older age is associated with increased exposure to the drug, pointing to the necessity of adjusting dosages in elderly populations to avoid adverse effects (Liukas et al., 2011).
Drug-Drug Interaction Studies
Understanding how new compounds interact with existing medications is critical for assessing their safety profile. A study on the effect of ketoconazole on the pharmacokinetics of ABT-384, an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, shows significant increases in drug exposure when co-administered with ketoconazole, a strong CYP3A inhibitor. This emphasizes the importance of evaluating potential drug-drug interactions for new compounds (An et al., 2013).
Novel Mechanisms of Drug Action and Metabolism
Exploring unique metabolic pathways can reveal new insights into drug action. For instance, studies on acetaminophen (paracetamol) metabolism have identified distinctive patterns of metabolite formation, such as the conversion to sulfated sex hormones, indicating complex interactions within the body that could influence therapeutic efficacy and safety (Cohen et al., 2018).
Oxidative Stress Models
Research utilizing paracetamol as a model for oxidative stress in humans by monitoring unique metabolites like di-paracetamol and 3-nitro-paracetamol in plasma and urine provides a novel approach to studying oxidative stress and its implications for drug metabolism and potential toxicity (Trettin et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been known to target cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that similar compounds have been found to suppress cox enzymes .
Biochemical Pathways
Compounds with similar structures have been known to affect the arachidonic acid pathway by inhibiting cox enzymes .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory properties .
Biochemische Analyse
Biochemical Properties
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with bacterial lipids, blocking their biosynthesis and exhibiting antimicrobial activity .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in inflammation and cancer . The compound has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . It also modulates gene expression related to inflammatory responses and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . It also interacts with bacterial lipid biosynthesis pathways, disrupting the formation of essential lipids and exerting antimicrobial effects . Furthermore, the compound’s structure allows it to interact with DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses and continuous suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and inhibits cancer cell growth without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions . This localization can enhance its efficacy in targeting specific cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus allows it to interact with DNA and modulate gene expression, while its localization in the cytoplasm enables it to influence signaling pathways and metabolic processes .
Eigenschaften
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14(24)21-15-6-8-17(9-7-15)29(25,26)23-12-10-16(11-13-23)27-20-22-18-4-2-3-5-19(18)28-20/h2-9,16H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNNEZBACXCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


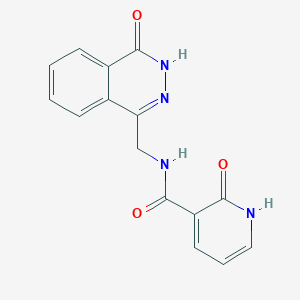
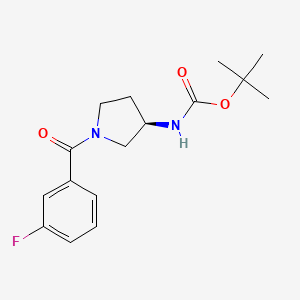
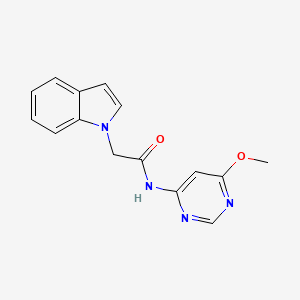


![1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2580502.png)
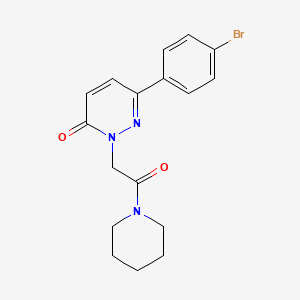
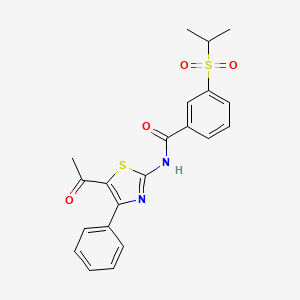

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)
![4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2580514.png)
![1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580515.png)
